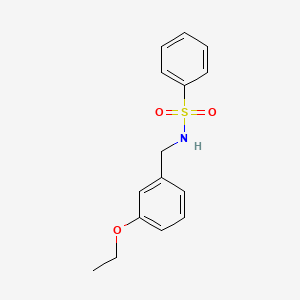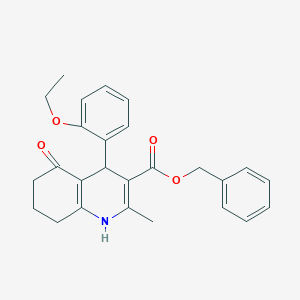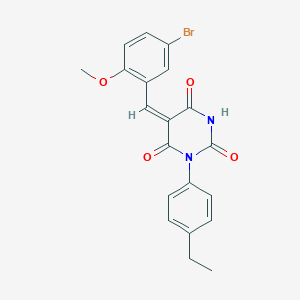![molecular formula C16H14FNO3 B4997680 N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4997680.png)
N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the benzodioxole family, which is known for its various pharmacological properties.
作用機序
N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide acts by inhibiting the reuptake of serotonin, which leads to an increase in its concentration in the synaptic cleft. This results in the activation of the 5-HT1A receptor, which is responsible for the anxiolytic and antidepressant effects. It also modulates the activity of the dopamine and norepinephrine systems by increasing their release and inhibiting their reuptake. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is responsible for the anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It increases the concentration of serotonin, dopamine, and norepinephrine in the synaptic cleft, which is responsible for the anxiolytic, antidepressant, and anti-addictive effects. It also modulates the activity of the GABAergic system, which is involved in the regulation of anxiety and mood.
実験室実験の利点と制限
N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor, which makes it a potent anxiolytic and antidepressant drug. It also has a long half-life, which makes it suitable for once-daily dosing. However, it has some limitations, such as the potential for drug interactions and the risk of serotonin syndrome when used in combination with other serotonergic drugs.
将来の方向性
N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide has several potential future directions for research. It can be studied for its potential therapeutic applications in other diseases such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). It can also be modified to improve its pharmacokinetic properties and reduce its side effects. Furthermore, it can be used as a tool to study the role of the serotonin and dopamine systems in various physiological and pathological conditions.
合成法
The synthesis of N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 4-fluoroamphetamine with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide under reflux conditions. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and addiction. It acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor, which are the main targets for antidepressant and anxiolytic drugs. It also modulates the activity of the dopamine and norepinephrine systems, which are involved in addiction.
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-13-4-1-11(2-5-13)7-8-18-16(19)12-3-6-14-15(9-12)21-10-20-14/h1-6,9H,7-8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUKPAAPGRMKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate](/img/structure/B4997613.png)
![2-{benzyl[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}ethanol](/img/structure/B4997618.png)
![N-(2-methoxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4997624.png)

![methyl 4-(acetylamino)-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4997632.png)
![1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B4997638.png)
![3-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4997639.png)

![isopropyl 3-({[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4997665.png)


![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B4997689.png)
![2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4997697.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4997698.png)